![molecular formula C18H18F3NO2 B5589547 2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)

2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

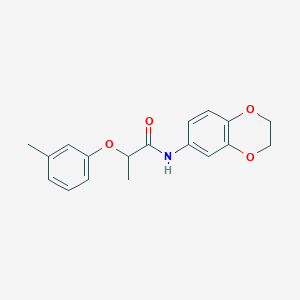

2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound synthesized through a specific sequence of chemical reactions. It has been studied for its potential anticancer properties, specifically targeting the VEGFr receptor, as shown through in silico modeling studies. The compound crystallizes in the orthorhombic crystal system, indicating a precise molecular arrangement conducive to forming stable solid structures (Sharma et al., 2018).

Synthesis Analysis

The synthesis involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product is then recrystallized to achieve the final compound, characterized by elemental analyses and spectroscopic techniques like HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The compound exhibits an orthorhombic crystal system with specific unit cell parameters, indicative of its molecular symmetry and spatial arrangement. It features intermolecular hydrogen bonds of the N–H⋅⋅⋅O type, contributing to its stability and crystalline structure. Intramolecular interactions such as N1-H1…O2 and N2-H2B…N1 were also observed, playing a crucial role in its molecular conformation (Sharma et al., 2018).

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research on compounds like paracetamol (acetaminophen), which shares a functional group similarity with acetamide derivatives, focuses on understanding metabolic pathways and genetic differences in metabolism. The metabolism of such compounds involves several pathways, including glucuronidation, sulfation, and deacetylation. Genetic differences in these metabolic pathways can affect an individual's susceptibility to toxicity and the efficacy of the compounds in therapeutic applications. This highlights the importance of pharmacogenetics in drug development and therapy customization (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Techniques

The environmental presence of pharmaceutical compounds, including acetaminophen and its derivatives, has been studied for their impact on water bodies and the effectiveness of removal techniques. Adsorption methods using various materials have shown potential in removing these compounds from water, thereby mitigating their environmental impact. This research area explores the effectiveness of different adsorbents and the mechanisms behind their adsorption capacities, offering insights into environmental protection strategies (C. Igwegbe et al., 2021).

Analgesic Mechanisms and Effects

Studies on analgesic compounds, including acetaminophen, have delved into understanding their mechanisms of action and the potential for novel mechanisms. These investigations contribute to the broader knowledge of how certain acetamide derivatives can induce analgesia, highlighting the roles of various receptors in the brain and spinal cord in pain management. This research informs the development of new analgesics with improved efficacy and safety profiles (Nobuko Ohashi & T. Kohno, 2020).

Therapeutic Potential Beyond Analgesia

Exploration into the therapeutic uses of N-acetylcysteine (NAC), derived from acetamide, illustrates the compound's role in replenishing intracellular glutathione, an important antioxidant. This property of NAC, stemming from its metabolic conversion, has applications in treating conditions associated with oxidative stress and glutathione depletion. Such research underscores the versatility of acetamide derivatives in therapeutic applications beyond their primary uses (G. Rushworth & I. Megson, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-12(2)13-7-3-6-10-16(13)24-11-17(23)22-15-9-5-4-8-14(15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKMLZKVAOEDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)

![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)

![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)

![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)

methanone](/img/structure/B5589562.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)